molecular formula C22H26N2O3 B7145125 N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide

N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7145125
M. Wt: 366.5 g/mol
InChI Key: AFBYGBLURIMBBW-UHFFFAOYSA-N
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Description

N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features a pyrrolidine ring, a hydroxy-phenylethyl group, and a benzamide moiety

Properties

IUPAC Name

N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16-8-5-6-12-19(16)22(27)23-15-21(26)24-13-7-11-18(24)14-20(25)17-9-3-2-4-10-17/h2-6,8-10,12,18,20,25H,7,11,13-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYGBLURIMBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCCC2CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy-phenylethyl group and the benzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group in the benzamide moiety may produce an amine.

Scientific Research Applications

N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylethyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and benzamide moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethylbenzamide
  • N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-benzamide

Uniqueness

N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide is unique due to the presence of the 2-methyl group on the benzamide moiety, which may influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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